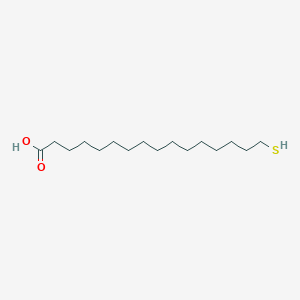
1,22-Docosanediol
Descripción general
Descripción
1,22-Docosanediol is a chemical compound with the molecular formula C22H46O2 . It is also known as Docosane-1,22-diol . It is used in organic chemistry and is a starting material for ultrasound contrast agents . It is also a precursor to 1,22-bis-2-(trimethylammonium)ethylphospatyldocosane, a phosphocholine derivative with antifungal activity .
Synthesis Analysis
This compound can be synthesized from Docosanedioic acid . The synthesis involves the reaction of Disodium 7,16-diketodocosanedioate with triethanolamine, hydrazine hydrate, potassium hydroxide, and a little hydrochloric acid to afford docosanedioic acid via a Wolff–Kishner reduction . Alternatively, 2,5-bis (ω-carboyoctyl)thiophene can be desulfurized with Raney nickel to afford docosanedioic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C22H46O2 . It has an average mass of 342.599 Da and a monoisotopic mass of 342.349792 Da .Aplicaciones Científicas De Investigación
Inhibition and Enzyme Interaction
1,22-Docosanediol has been identified as a compound with potential inhibitory effects on certain enzymes. For instance, it exhibited significant inhibition towards butyrylcholinesterase, as found in a study where stilbenes isolated from Ficus foveolata demonstrated high inhibition of this enzyme, with one component being this compound diferulate (Sermboonpaisarn & Sawasdee, 2012).
Material Science and Polymer Research
This compound has applications in the synthesis of materials, particularly in creating polyurethane polymers. A study showed that this compound, along with other long-chain aliphatic α,ω-diols, was used to create linear, aliphatic, polyethylene-like polyurethanes, which displayed properties typical of polyethylene (Mckiernan, Gido, & Penelle, 2002).
Neuroprotection and Cellular Health
Several studies have explored the role of this compound in neuroprotection and cellular health. For example, enrichment of cells with docosahexaenoic acid (22:6n-3) decreased apoptotic cell death, suggesting a protective role in neuronal cells. This enrichment led to an increase in phosphatidylserine content and enhanced membrane translocation of Raf-1, thereby down-regulating caspase-3 activity and preventing apoptotic cell death (Kim et al., 2000).
Effects on Phosphatidylserine Synthesis
The influence of this compound on the synthesis of phosphatidylserine in the brain has been studied. It was observed that changes in the docosahexaenoate levels of phospholipids affected the synthesis of phosphatidylserine in neuronal and glial cells (Garcia et al., 1998).
Supply to Developing Brain and Retina
Research has indicated that this compound is supplied to the developing brain and retina by the liver. This process involves the conversion of linolenic acid to docosahexaenoic acid in the liver, followed by its secretion into the bloodstream and subsequent uptake by the brain and retina (Scott & Bazan, 1989).
Retinal Health and Function
This compound is crucial for retinal health, as indicated by studies showing its unique enrichment in photoreceptor outer segment phospholipids and its role in the metabolism of essential fatty acids in the retina (Wetzel et al., 1991).
Dietary Influence on Neural Development
Dietary intake of this compound has been shown to impact neural development. A study on rhesus monkeys demonstrated that omega-3 fatty acid deficiency affected the fatty acid composition of the retina and cerebral cortex, leading to functional impairments in visual acuity and recovery time of the dark-adapted electroretinogram (Neuringer et al., 1986).
Direcciones Futuras
Propiedades
IUPAC Name |
docosane-1,22-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKFQRBONXURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCCO)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324197 | |
| Record name | 1,22-Docosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22513-81-1 | |
| Record name | 1,22-Docosanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,22-Docosanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)





